

Application Notes and Protocols: Measuring SHIP2 Inhibition with AS1949490

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Compound of Interest		
Compound Name:	AS1949490	
Cat. No.:	B605608	Get Quote

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Introduction

SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), also known as INPPL1, is a critical enzyme in intracellular signaling cascades.[1] As a lipid phosphatase, SHIP2 specifically hydrolyzes the 5-phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3) to generate phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2).[1][2][3] This action modulates the levels of these two important second messengers, thereby influencing a multitude of cellular processes, including insulin signaling, cell growth, migration, and apoptosis.[1][4] Dysregulation of SHIP2 activity has been implicated in various diseases, including type 2 diabetes and cancer, making it an attractive therapeutic target.[5][6]

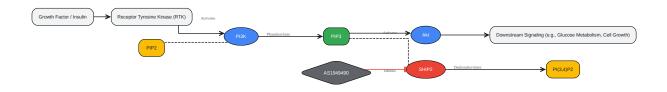
AS1949490 is a potent and selective small molecule inhibitor of SHIP2.[5][7][8] It exhibits competitive inhibition of SHIP2, offering a valuable tool for studying the physiological and pathological roles of this enzyme.[5][9] These application notes provide a detailed protocol for measuring the inhibitory activity of **AS1949490** against SHIP2 using a malachite green-based phosphatase assay, a common method for quantifying phosphate release.[10]

SHIP2 Signaling Pathway

SHIP2 plays a pivotal role as a negative regulator in the PI3K/Akt signaling pathway. Upon activation by growth factors or insulin, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce PIP3. PIP3 recruits and activates



downstream effectors, most notably the kinase Akt, which in turn regulates numerous cellular functions. SHIP2 counteracts this process by dephosphorylating PIP3 to PI(3,4)P2, thus attenuating the signaling cascade. Inhibition of SHIP2 by compounds like **AS1949490** is expected to increase PIP3 levels, leading to enhanced Akt phosphorylation and downstream signaling.[7][8]



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Caption: The SHIP2 signaling pathway within the PI3K/Akt cascade.

Quantitative Data: AS1949490 Inhibition Profile

AS1949490 has been characterized as a potent and selective inhibitor of SHIP2. The following table summarizes its inhibitory activity (IC50) against various phosphatases.

Target Phosphatase	Species	IC50 (μM)
SHIP2	Human	0.62[5][7][8]
SHIP2	Mouse	0.34[7][8][9]
SHIP1	Human	13[7]
PTEN	Human	>50[7]
Synaptojanin	Human	>50[7]
Myotubularin	Human	>50[7]



Experimental Protocol: SHIP2 Phosphatase Assay

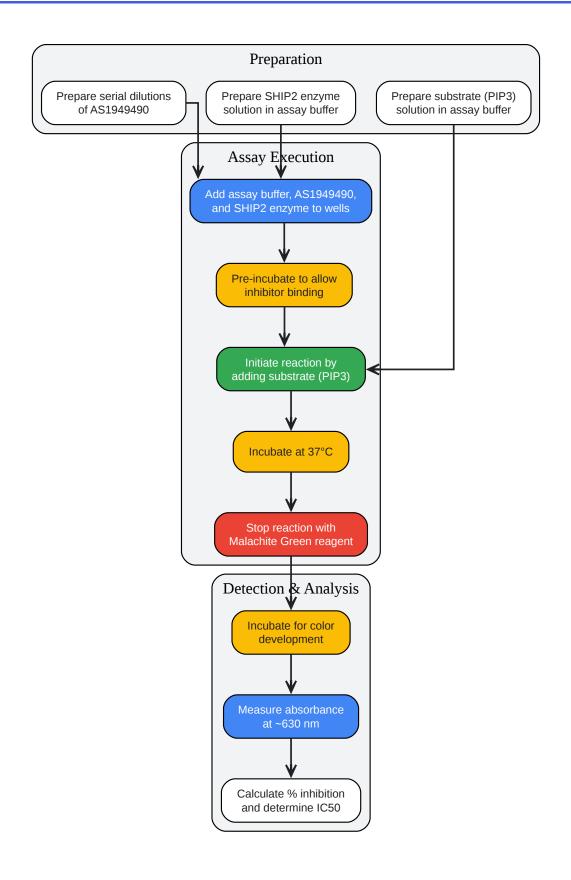
This protocol outlines the measurement of SHIP2 inhibition by **AS1949490** using a malachite green-based assay, which colorimetrically detects the release of free phosphate from the SHIP2 substrate.

Materials and Reagents

- Recombinant human SHIP2 enzyme (active)[11]
- AS1949490
- Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
- SHIP2 Substrate: Phosphatidylinositol 3,4,5-trisphosphate (PIP3) or a water-soluble analog like inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4).[10]
- Malachite Green Reagent
- Phosphate Standard (e.g., KH2PO4)
- 96-well microplate
- Microplate reader (620-650 nm absorbance)

Experimental Workflow





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Caption: Workflow for the SHIP2 phosphatase inhibition assay.



Step-by-Step Procedure

- · Preparation of Reagents:
 - Prepare a stock solution of AS1949490 in DMSO. Further dilute AS1949490 in Phosphatase Assay Buffer to create a range of concentrations for testing (e.g., 0.01 μM to 100 μM).
 - Dilute the recombinant SHIP2 enzyme in ice-cold Phosphatase Assay Buffer to the desired working concentration.
 - Prepare the substrate (e.g., PIP3) solution in Phosphatase Assay Buffer.
- Assay Plate Setup:
 - In a 96-well microplate, add the following to each well:
 - Phosphatase Assay Buffer
 - **AS1949490** solution at various concentrations (or vehicle control, e.g., DMSO in buffer).
 - SHIP2 enzyme solution.
 - Include control wells:
 - No Enzyme Control: Assay buffer and substrate, but no SHIP2 enzyme.
 - No Inhibitor Control (100% Activity): Assay buffer, SHIP2 enzyme, substrate, and vehicle.
- Pre-incubation:
 - Pre-incubate the plate at room temperature for 10-15 minutes to allow AS1949490 to bind to the SHIP2 enzyme.
- Initiation and Incubation of the Reaction:
 - Initiate the phosphatase reaction by adding the substrate solution to all wells.



- Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
- Stopping the Reaction and Detection:
 - Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate released by the enzyme.
 - Incubate the plate at room temperature for 15-20 minutes to allow for color development.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620-650 nm.
 - Subtract the absorbance of the "No Enzyme Control" from all other readings.
 - Calculate the percentage of inhibition for each concentration of AS1949490 using the following formula: % Inhibition = 100 x [1 - (Absorbance of sample / Absorbance of No Inhibitor Control)]
 - Plot the percentage of inhibition against the logarithm of the AS1949490 concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for assessing the inhibitory effect of **AS1949490** on SHIP2 activity. The malachite green-based phosphatase assay is a robust and straightforward method for quantifying enzyme inhibition and determining the potency of inhibitors like **AS1949490**. This information is valuable for researchers investigating the role of SHIP2 in various signaling pathways and for professionals in the field of drug discovery and development targeting this important enzyme.

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